

physicochemical properties of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Chloro-2-fluoro-3-methoxyphenylboronic acid
Cat. No.:	B1419056

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **6-Chloro-2-fluoro-3-methoxyphenylboronic acid**

This guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of **6-Chloro-2-fluoro-3-methoxyphenylboronic acid** (CAS No. 867333-04-8). Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure the effective utilization of this important synthetic intermediate.

Introduction and Chemical Identity

6-Chloro-2-fluoro-3-methoxyphenylboronic acid is a substituted phenylboronic acid, a class of compounds widely employed as key building blocks in organic synthesis. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.^[1] The specific substitution pattern of this molecule—containing chloro, fluoro, and methoxy groups—makes it a valuable intermediate for introducing a complex aryl moiety into target molecules, particularly in the synthesis of agrochemicals and pharmaceuticals.^{[2][3]} Understanding its fundamental physicochemical properties is paramount for optimizing reaction conditions, ensuring analytical accuracy, and maintaining stability during storage and handling.

The chemical identity of the compound is summarized below:

- IUPAC Name: (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid[4]
- CAS Number: 867333-04-8[5]
- Molecular Formula: C₇H₇BClFO₃[4]
- Synonyms: 2-Fluoro-3-methoxy-6-chlorophenylboronic acid[4]

Below is a 2D representation of its chemical structure.

Caption: 2D Structure of **6-Chloro-2-fluoro-3-methoxyphenylboronic acid**.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, from dissolution to reaction scale-up and purification. The known properties of **6-Chloro-2-fluoro-3-methoxyphenylboronic acid** are summarized in the table below.

Property	Value	Source
Molecular Weight	204.39 g/mol	[4][5]
Appearance	Solid	
Density	1.405 g/cm ³ (predicted)	[4]
Boiling Point	355.694°C at 760 mmHg (predicted)	[4]
Flash Point	168.918°C (predicted)	[4]
Vapor Pressure	0 mmHg at 25°C (predicted)	[4]

Note: Many physical properties for this specific compound are computationally predicted, as is common for specialized research chemicals. Experimental validation is recommended for high-precision applications.

Stability, Storage, and Handling

Chemical Stability

Phenylboronic acids are known to be susceptible to degradation, particularly through protodeboronation (loss of the boronic acid group) under certain conditions. While generally stable under standard ambient conditions, factors like elevated temperatures, strong acidic or basic conditions, and oxidative environments can promote degradation. The stability of boronic acids in solution is a critical parameter for analytical method development; for instance, sample preparations may need to be analyzed within a limited time frame (e.g., four hours) to ensure accuracy.[6]

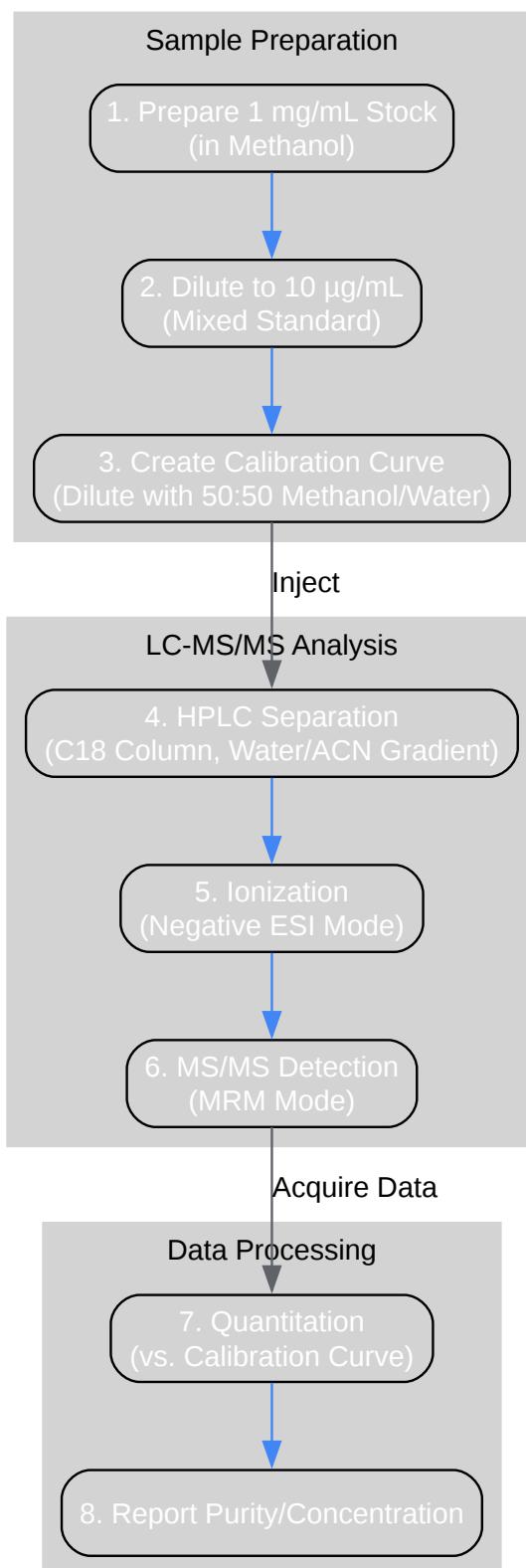
Recommended Storage and Handling

To preserve the integrity of **6-Chloro-2-fluoro-3-methoxyphenylboronic acid**, the following storage and handling protocols are advised:

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Refrigeration (2-8°C) is often recommended for long-term storage. The material should be stored away from incompatible substances such as strong oxidizing agents, acids, and strong bases.[7][8]
- Handling: Use personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[7] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7] Avoid dust formation during transfer.[7]

Analytical Characterization Methodologies

Accurate characterization is essential to confirm the identity, purity, and concentration of **6-Chloro-2-fluoro-3-methoxyphenylboronic acid**. Due to the reactive and potentially unstable nature of the boronic acid functional group, specialized analytical methods are often required.


Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of boronic acids at trace levels.[1] This method is particularly valuable for monitoring reaction progress, quantifying impurities, or analyzing final products.

Causality Behind Experimental Choices:

- Mobile Phase: A simple mobile phase of water and acetonitrile is often effective and can provide higher sensitivity than those with modifiers.[9]
- Ionization Mode: Phenylboronic acids are successfully ionized and quantified using electrospray ionization (ESI) in negative mode.[1]
- Detection: Multiple Reaction Monitoring (MRM) is used in tandem mass spectrometry (MS/MS) to provide high specificity and low limits of quantitation, often in the pg/mL range.[9]

Workflow for LC-MS/MS Analysis

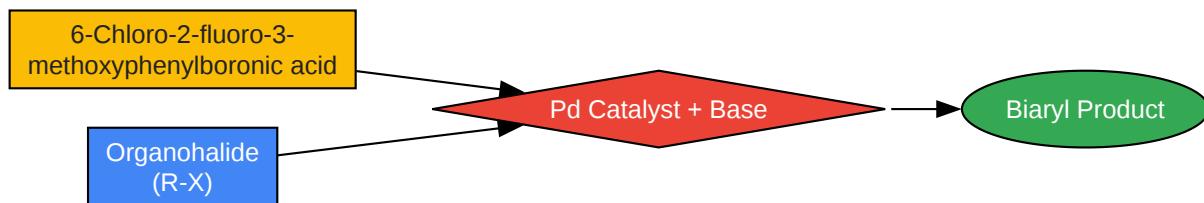
[Click to download full resolution via product page](#)

Caption: General workflow for quantitative analysis of phenylboronic acids by LC-MS/MS.

Step-by-Step Protocol for LC-MS/MS Analysis:

- Standard Preparation:
 - Accurately weigh and dissolve **6-Chloro-2-fluoro-3-methoxyphenylboronic acid** in methanol to create a 1 mg/mL primary stock solution.[9]
 - Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of calibration standards at appropriate concentrations (e.g., ranging from pg/mL to ng/mL).[9]
- Chromatographic Conditions:
 - Column: Utilize a C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 μ m).[1]
 - Mobile Phase A: 0.1% Ammonia in Water.[1]
 - Mobile Phase B: 100% Acetonitrile.[1]
 - Flow Rate: 0.25 mL/min.[1]
 - Gradient: Develop a suitable gradient elution program to ensure separation from impurities and the drug substance matrix.[1]
 - Method Run Time: A typical run time is around 14-15 minutes.[1]
- Mass Spectrometry Conditions:
 - Ion Source: Electrospray Ionization (ESI) in negative ion mode.[1]
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).[9]
 - MRM Transitions: Specific precursor-to-product ion transitions must be optimized for **6-Chloro-2-fluoro-3-methoxyphenylboronic acid** to ensure sensitivity and specificity.

Spectroscopic Analysis (NMR)


Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation and confirmation of chemical identity. While specific, verified spectra for this compound are not widely published in peer-reviewed journals, typical chemical shifts can be predicted. Data is available from chemical supplier databases.[4]

- ^1H NMR: Would provide information on the aromatic protons and the hydroxyl protons of the boronic acid group.
- ^{13}C NMR: Would show signals corresponding to the seven carbon atoms in the molecule, providing insight into the electronic environment of each.
- ^{19}F NMR: Would show a singlet corresponding to the single fluorine atom.
- ^{11}B NMR: Would confirm the presence and environment of the boron atom.

Reactivity Profile and Synthetic Utility

The primary utility of **6-Chloro-2-fluoro-3-methoxyphenylboronic acid** lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures.

The Suzuki-Miyaura Coupling Mechanism: The reaction involves a catalytic cycle with a palladium catalyst. The boronic acid, activated by a base, transfers its organic substituent to the palladium center (transmetalation), which then couples with an organohalide partner.

[Click to download full resolution via product page](#)

Caption: Role of the boronic acid in a Suzuki-Miyaura cross-coupling reaction.

This compound has been specifically cited as a key intermediate in the synthesis of certain herbicidal compounds.[2] For example, it can be reacted with a substituted aminopicolinate or

pyrimidinecarboxylic acid derivative to form the final active ingredient.[2][3] The choice of this specific boronic acid is driven by the need to install the 6-chloro-2-fluoro-3-methoxyphenyl group, which is integral to the biological activity of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 3. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 4. (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, CAS No. 867333-04-8 - iChemical [ichemical.com]
- 5. 867333-04-8 Cas No. | 6-Chloro-2-fluoro-3-methoxyphenylboronic acid | Apollo [store.apolloscientific.co.uk]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sciex.com [sciex.com]
- To cite this document: BenchChem. [physicochemical properties of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1419056#physicochemical-properties-of-6-chloro-2-fluoro-3-methoxyphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com